molecular formula C15H20N2O5S B080231 Z-L-Methionyl glycine CAS No. 13139-55-4

Z-L-Methionyl glycine

Cat. No.: B080231
CAS No.: 13139-55-4
M. Wt: 340.4 g/mol
InChI Key: SCCXGVZPVRHHBX-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-L-Methionyl glycine is a dipeptide consisting of the amino acids methionine and glycine. This compound is often studied for its potential role in biochemical processes and protein synthesis. Methionine is an essential amino acid, meaning it must be obtained through diet, and it plays a critical role in various physiological functions. Glycine, on the other hand, is the simplest amino acid and is involved in numerous metabolic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-L-Methionyl glycine typically involves the coupling of methionine and glycine. One common method is the use of peptide synthesis techniques, where the carboxyl group of methionine is activated and then coupled with the amino group of glycine. This can be achieved using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions .

Industrial Production Methods: Industrial production of this compound can be achieved through fermentation processes. Methionine can be produced by microbial fermentation, followed by enzymatic conversion to the desired dipeptide. This method is eco-sustainable and can be optimized through strain development and enzyme engineering .

Chemical Reactions Analysis

Types of Reactions: Z-L-Methionyl glycine can undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Reduction of oxidized methionine residues back to methionine.

    Substitution: Substitution reactions involving the amino or carboxyl groups.

Common Reagents and Conditions:

Major Products:

    Oxidation: Methionine sulfoxide, methionine sulfone.

    Reduction: Methionine.

    Substitution: Peptide derivatives with modified amino or carboxyl groups.

Scientific Research Applications

Z-L-Methionyl glycine has several scientific research applications:

    Chemistry: Used in the study of peptide synthesis and protein structure.

    Biology: Investigated for its role in protein synthesis and metabolic pathways.

    Medicine: Potential therapeutic applications due to the essential nature of methionine and its involvement in various physiological processes.

    Industry: Used in the production of nutritional supplements and as a feed additive

Mechanism of Action

The mechanism of action of Z-L-Methionyl glycine involves its incorporation into proteins during synthesis. Methionine serves as a methyl donor in transmethylation reactions, which are crucial for various metabolic processes. Glycine acts as a precursor for the synthesis of other amino acids and is involved in the formation of collagen and other proteins .

Comparison with Similar Compounds

    L-Methionyl-L-glycine: Another dipeptide with similar properties.

    L-Glycyl-L-methionine: An isomeric dipeptide with glycine and methionine in reverse order.

Uniqueness: Z-L-Methionyl glycine is unique due to its specific sequence and the presence of the Z-protecting group, which can influence its reactivity and stability. This compound is often used in studies to understand the role of methionine in protein synthesis and its potential therapeutic applications .

Properties

IUPAC Name

2-[[(2S)-4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5S/c1-23-8-7-12(14(20)16-9-13(18)19)17-15(21)22-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,16,20)(H,17,21)(H,18,19)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCCXGVZPVRHHBX-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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